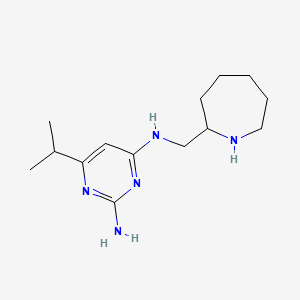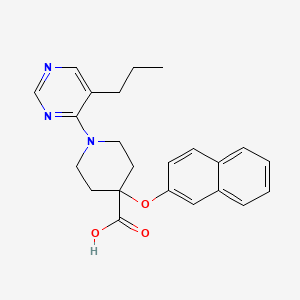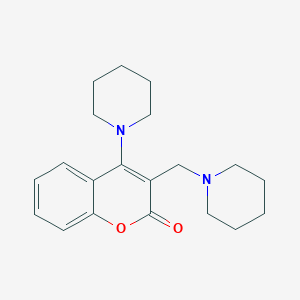
N~4~-(2-azepanylmethyl)-6-isopropyl-2,4-pyrimidinediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-azepanylmethyl)-6-isopropyl-2,4-pyrimidinediamine dihydrochloride, also known as AZD-8931, is a small molecule inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). It is being investigated for its potential as a targeted cancer therapy.
Mechanism of Action
N~4~-(2-azepanylmethyl)-6-isopropyl-2,4-pyrimidinediamine dihydrochloride binds to the intracellular domain of HER2 and EGFR, preventing their activation and downstream signaling. This leads to inhibition of cell proliferation, migration, and survival, ultimately leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of HER2-positive breast cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of other solid tumors, including lung and head and neck cancers. In addition, it has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation.
Advantages and Limitations for Lab Experiments
One advantage of N~4~-(2-azepanylmethyl)-6-isopropyl-2,4-pyrimidinediamine dihydrochloride is its specificity for HER2 and EGFR, which reduces the risk of off-target effects. However, one limitation is its potential for resistance development, which can occur through mutations in the HER2 and EGFR genes.
Future Directions
For N~4~-(2-azepanylmethyl)-6-isopropyl-2,4-pyrimidinediamine dihydrochloride include further clinical trials to evaluate its safety and efficacy in various cancers, as well as investigation of its potential for combination therapy with other cancer treatments. Additionally, research into the mechanisms of resistance development and strategies to overcome it will be important for the development of this targeted therapy.
Synthesis Methods
The synthesis of N~4~-(2-azepanylmethyl)-6-isopropyl-2,4-pyrimidinediamine dihydrochloride involves a multi-step process starting with the reaction of 2,4-diaminopyrimidine with 2-bromo-1-(azepan-1-yl)ethanone to yield N-(2-azepan-1-ylmethyl)-2,4-diaminopyrimidine. This intermediate is then reacted with isopropyl chloroformate to yield N~4~-(2-azepan-1-ylmethyl)-6-isopropyl-2,4-diaminopyrimidine. The final step involves the reaction of this intermediate with hydrochloric acid to yield this compound dihydrochloride.
Scientific Research Applications
N~4~-(2-azepanylmethyl)-6-isopropyl-2,4-pyrimidinediamine dihydrochloride is being investigated for its potential as a targeted cancer therapy. It has shown promising results in preclinical studies as a potent inhibitor of HER2 and EGFR signaling pathways, which are often overexpressed in various cancers. Clinical trials are currently underway to evaluate its safety and efficacy in patients with HER2-positive breast cancer and other solid tumors.
properties
IUPAC Name |
4-N-(azepan-2-ylmethyl)-6-propan-2-ylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5/c1-10(2)12-8-13(19-14(15)18-12)17-9-11-6-4-3-5-7-16-11/h8,10-11,16H,3-7,9H2,1-2H3,(H3,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKJCKSWQZPQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)NCC2CCCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)
![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)


![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)